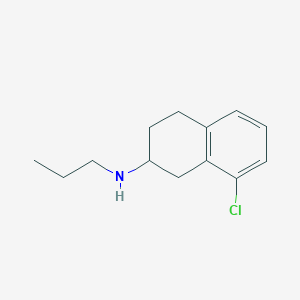

8-chloro-2-(N-n-propylamino)tetralin

Cat. No. B8287661

M. Wt: 223.74 g/mol

InChI Key: JYKYPGWIIOAUOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05650427

Procedure details

To a solution of 17.4 g (86.9) 3-(N-propionyl)aminoquinoline and 20.0 g (317 mmol) ammonium formate in 150 ml methanol was added 1.0 g Pd/C cautiously under an inert atmosphere. After stirring at ambient temperature for 2 days the reaction stopped. The ratio between starting material and product was approximately 1:1 (monitored by GLC). The mixture was filtered on Celite and evaporated to a residue from which the product was extracted into diethyl ether. The ether solution was dried (magnesium sulfate), filtered and evaporated. The product/starting material mixture was then recharged in a similar manner using the same amounts of reactants. After additional 4 days the reaction was completed and worked-up as above to yield 9.7 g (55%) of reasonably pure material: MS m/e 204 (M+, 4), 130 (100), 131 (45), 118 (8), 91 (5), 77 (5).

[Compound]

Name

( 100 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 45 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:4])[CH2:2][CH3:3].C([O-])=O.[NH4+].C1C2C(=CC=CC=2)CCC1.ClC1C=CC=C2C=1CC(NCCC)CC2>CO.[Pd]>[C:1]([NH:5][CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH2:7]1)(=[O:4])[CH2:2][CH3:3] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)NC=1C=NC2=CC=CC=C2C1

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Two

[Compound]

|

Name

|

( 100 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( 45 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCC2=CC=CC=C12

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC=C2CCC(CC12)NCCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC=C2CCC(CC12)NCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at ambient temperature for 2 days the reaction

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered on Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a residue from which the product

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted into diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether solution was dried (magnesium sulfate)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After additional 4 days the reaction was completed

|

|

Duration

|

4 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 9.7 g (55%) of reasonably pure material

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC)(=O)NC1CNC2=CC=CC=C2C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |